4-Methyl-3,3'-bipyridine

Übersicht

Beschreibung

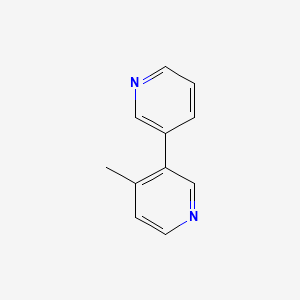

4-Methyl-3,3’-bipyridine is a chemical compound with the molecular formula C11H10N2. It has an average mass of 170.210 Da and a monoisotopic mass of 170.084396 Da .

Synthesis Analysis

Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . Because bipyridine compounds strongly coordinate with metal centers, a decrease in catalytic activity and yield is often observed in the reaction system .Molecular Structure Analysis

The molecular structure of 4-Methyl-3,3’-bipyridine is characterized by two pyridine rings connected by a single bond, with a methyl group attached to one of the rings . The presence of an additional methyl substituent at one of the aromatic rings increases the twist of the neighboring carboxyl substituent plane .Chemical Reactions Analysis

Bipyridine compounds are extensively used in various applications, including as ligands in transition-metal catalysis . They are involved in a variety of chemical reactions, including metal-catalyzed cross-coupling reactions (including Suzuki, Negishi, and Stille coupling), metal-catalyzed homocoupling reactions (Ullmann and Wurtz coupling), electrochemical methods, and other innovative techniques .Wissenschaftliche Forschungsanwendungen

Photochemistry and Electrochemistry

4-Methyl-3,3'-bipyridine and its derivatives are classic organic building blocks in photochemistry and electrochemistry. Their applications extend to solar energy conversion, where they function as bridging ligands in metallosupramolecular assemblies or molecular wires (Durben & Baumgartner, 2011).

Polymer Solar Cells

These compounds are instrumental in the synthesis of polymeric materials for solar cells. For example, methyl methacrylate-containing bipyridine monomers have been synthesized and used in the production of copolymers with promising photophysical and electrochemical properties, indicating potential applications in solar cell devices (Marin, Holder, & Schubert, 2004).

Methylation Resistance in Aromatic Amines

Studies on the methylation of aromatic amino groups in bipyridine derivatives have revealed interesting chemical behaviors. Certain derivatives of 4-Methyl-3,3'-bipyridine exhibit unusual resistance to methylation, offering insights into complex chemical interactions (ChisholmDanielle, McDonaldRobert, & Scott, 2011).

Environment-Responsive Materials

Derivatives of 4-Methyl-3,3'-bipyridine, like mono- and di-quaternized derivatives, are employed in the creation of environment-responsive materials. Their redox activity and electrochromic aptitude are utilized in producing multifunctional chromic materials/compounds, particularly in the context of solvent-/medium- and environment-responsiveness (Papadakis, 2019).

Electrochromic Devices

4-Methyl-3,3'-bipyridine derivatives are used in the development of electrochromic devices. These devices exhibit multicolor electrochromic changes and fast switching times, demonstrating potential in various technological applications (Wang et al., 2011).

Copolymerization Reactions

In the field of catalysis, derivatives of 4-Methyl-3,3'-bipyridine have been employed as ligands in copolymerization reactions involving CO and vinyl arene, showing how slight variations in the ligand backbone can significantly affect the productivity of the catalytic system (Durand, Zangrando, Carfagna, & Milani, 2008).

Bile Acid Methyl Ester Complexes

Research has also extended to the synthesis of 2,2'-bipyridine-4,4'-dicarboxylates of bile acid methyl esters, providing unique structures that could potentially form complexes with transition metal ions, offering new avenues for molecular recognition studies (Tamminen et al., 2000).

Wirkmechanismus

Zukünftige Richtungen

Bipyridine compounds, including 4-Methyl-3,3’-bipyridine, continue to be of interest in various fields due to their versatile properties . Future research may focus on developing new synthesis methods, exploring additional applications, and improving our understanding of their properties and mechanisms of action .

Eigenschaften

IUPAC Name |

4-methyl-3-pyridin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-4-6-13-8-11(9)10-3-2-5-12-7-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUMMENIASTVPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673534 | |

| Record name | 4-Methyl-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38840-06-1 | |

| Record name | 4-Methyl-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

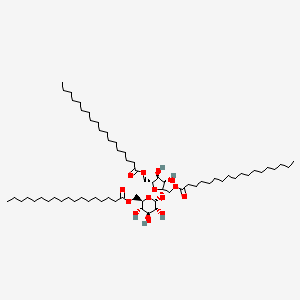

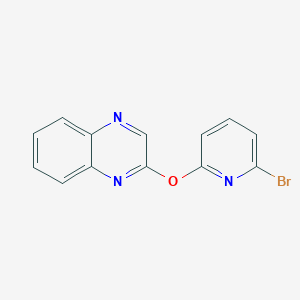

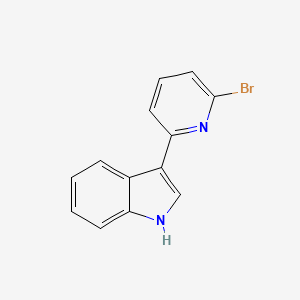

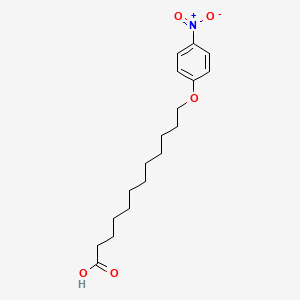

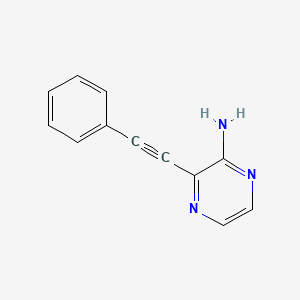

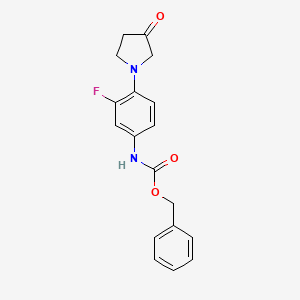

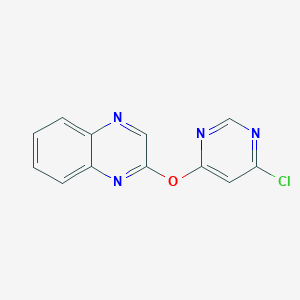

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(3-Chloro-phenyl)-2-hydroxy-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1501333.png)